5,6-Benzobis-thiololactone
Description
5,6-Benzobis-thiololactone is a fused bicyclic compound featuring two thiolactone groups (cyclic thioesters) attached to a benzene ring at positions 5 and 5. Thiolactones are critical in organic synthesis, polymer chemistry, and pharmaceutical intermediates due to their ability to participate in ring-opening reactions and cross-linking processes .
Properties
CAS No. |
129679-48-7 |
|---|---|
Molecular Formula |
C12H8O2S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3,8-dithiatetracyclo[8.4.0.02,6.05,9]tetradeca-1(14),10,12-triene-4,7-dione |
InChI |
InChI=1S/C12H8O2S2/c13-11-7-8-10(16-11)6-4-2-1-3-5(6)9(7)15-12(8)14/h1-4,7-10H |
InChI Key |
GQQGPYKAUJJCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)SC4=O)C(=O)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Benzobis-thiololactone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-dithiol with a suitable lactone precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields .
Industrial Production Methods
Industrial production of 5,6-Benzobis-thiololactone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Benzobis-thiololactone can undergo various chemical reactions, including:
Oxidation: The thiolactone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolactone to thiol or thioether derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
5,6-Benzobis-thiololactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6-Benzobis-thiololactone involves its interaction with various molecular targets. The thiolactone moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Thiosalicylic Acid (o-Mercaptobenzoic acid) : Features a carboxylic acid and a thiol group on adjacent carbons of a benzene ring. Used in synthesis of metal-organic frameworks and as a corrosion inhibitor .
- 2-Benzothiazolethiol (CAS 931581-17-8) : A heterocyclic thiol with a benzothiazole backbone. Applications include rubber vulcanization and agrochemical synthesis .
- 2-Benzoxazolethiol (CAS 2382-96-9): Structurally analogous to benzothiazolethiol but replaces sulfur with oxygen in the heterocycle. Known for its role in photostabilizers and antifungal agents .
Physical and Chemical Properties
| Compound | CAS RN | Molecular Formula | Melting Point (°C) | Key Reactivity |
|---|---|---|---|---|
| 5,6-Benzobis-thiololactone* | Not listed | C₁₀H₆O₂S₂ | Estimated >250 | High thermal stability; dual ring-opening |
| Thiosalicylic acid | 2382-96-9† | C₇H₆O₂S | 192–195 | Acid-catalyzed decarboxylation; thiol-disulfide exchange |
| 2-Benzothiazolethiol | 931581-17-8 | C₇H₅NS₂ | Not reported | Nucleophilic substitution; vulcanization |
| 2-Benzoxazolethiol | 2382-96-9 | C₇H₅NOS | 192–195 | Photodegradation; hydrogen bonding |
*Inferred properties based on structural analogs. †CAS RN likely corresponds to 2-Benzoxazolethiol in the provided evidence; Thiosalicylic acid’s CAS RN may differ .
Reactivity Trends
- Ring-Opening: Bis-thiololactones undergo sequential ring-opening with nucleophiles (e.g., amines), whereas mono-thiolactones like thiosalicylic acid react unidirectionally.
- Thermal Stability : The fused aromatic system in 5,6-Benzobis-thiololactone likely increases decomposition temperatures (>300°C) compared to benzothiazolethiols (~200°C).
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